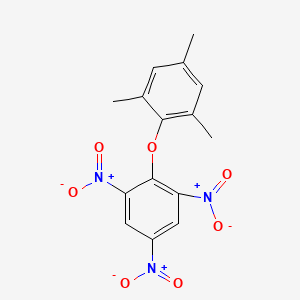
1,3,5-Trimethyl-2-(2,4,6-trinitrophenoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Trimethyl-2-(2,4,6-trinitrophenoxy)benzene is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of three methyl groups and a trinitrophenoxy group attached to a benzene ring, making it a subject of interest in organic chemistry.
Vorbereitungsmethoden
The synthesis of 1,3,5-Trimethyl-2-(2,4,6-trinitrophenoxy)benzene typically involves the nitration of 1,3,5-trimethylbenzene followed by the introduction of the trinitrophenoxy group. The reaction conditions often require the use of strong acids such as sulfuric acid and nitric acid to facilitate the nitration process. Industrial production methods may involve large-scale nitration reactors and stringent control of reaction parameters to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
1,3,5-Trimethyl-2-(2,4,6-trinitrophenoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of triamino derivatives.
Substitution: The methyl groups and nitro groups can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,3,5-Trimethyl-2-(2,4,6-trinitrophenoxy)benzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of advanced materials and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 1,3,5-Trimethyl-2-(2,4,6-trinitrophenoxy)benzene involves its interaction with molecular targets through its nitro and methyl groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application. The compound’s effects are mediated by its ability to undergo redox reactions and form stable complexes with other molecules .
Vergleich Mit ähnlichen Verbindungen
1,3,5-Trimethyl-2-(2,4,6-trinitrophenoxy)benzene can be compared with similar compounds such as:
1,3,5-Trimethyl-2,4,6-trinitrobenzene: This compound shares a similar nitro group arrangement but lacks the trinitrophenoxy group, making it less versatile in certain applications.
1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene: This compound has bulky tert-butyl groups, which provide different steric and electronic properties compared to this compound
Eigenschaften
CAS-Nummer |
17691-66-6 |
|---|---|
Molekularformel |
C15H13N3O7 |
Molekulargewicht |
347.28 g/mol |
IUPAC-Name |
1,3,5-trimethyl-2-(2,4,6-trinitrophenoxy)benzene |
InChI |
InChI=1S/C15H13N3O7/c1-8-4-9(2)14(10(3)5-8)25-15-12(17(21)22)6-11(16(19)20)7-13(15)18(23)24/h4-7H,1-3H3 |
InChI-Schlüssel |
AMPPQYPXOGUUAO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)OC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


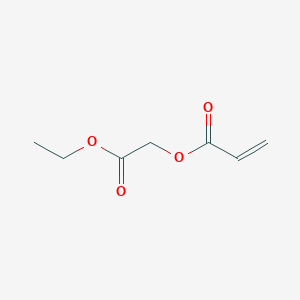


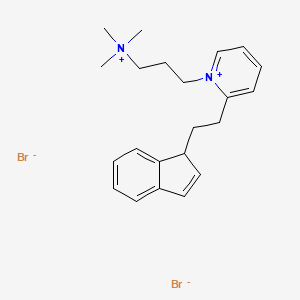
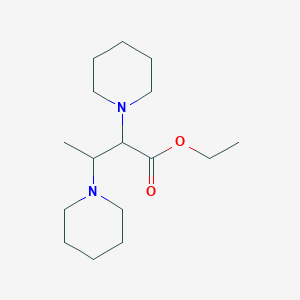
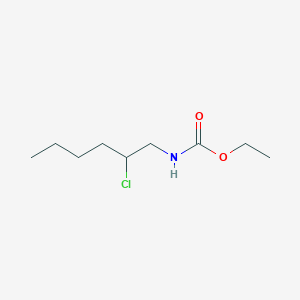
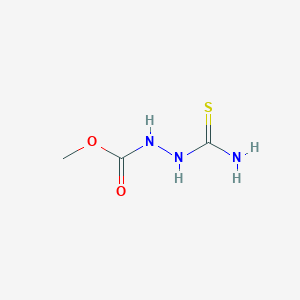
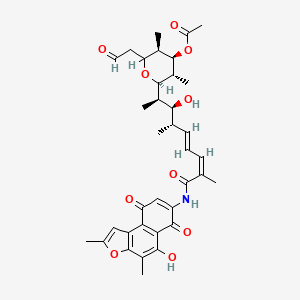
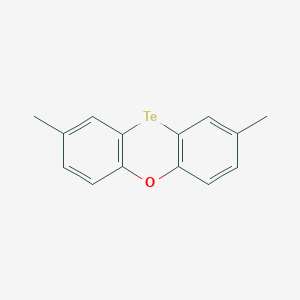
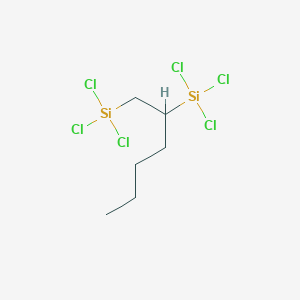
![5,6-Dibromo-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene](/img/structure/B14717883.png)

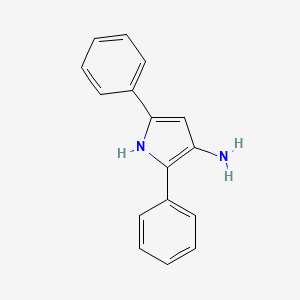
![6-Phenyl-6h-chromeno[4,3-b]quinoline](/img/structure/B14717903.png)
